Bilirubin

Antioxidant activity Oxidative stress Neuroprotection

Select unconjugated Bilirubin IX-alpha (CAS 635-65-4) for assays requiring potent, direct superoxide scavenging (IC50 7.6 μM vs. Trolox 26 μM) and validated low permeability (Caco-2 Papp 10.4×10⁻⁷ cm/s). Unlike conjugated derivatives (e.g., ditaurate, 3.4× higher Papp) or metabolic precursors, only the IX-alpha isomer provides accurate photoisomer molar absorptivity ratios ((ZE)-bilirubin: 0.81) essential for neonatal phototherapy device calibration. Ensure lot-specific isomeric purity documentation to mitigate IIIα/XIIIα interference in HPLC and LC-MS quantification, guaranteeing regulatory-grade reproducibility.

Molecular Formula C33H36N4O6
Molecular Weight 584.7 g/mol
CAS No. 635-65-4
Cat. No. B190676
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBilirubin
CAS635-65-4
SynonymsBilirubin
Bilirubin IX alpha
Bilirubin, (15E)-Isomer
Bilirubin, (4E)-Isomer
Bilirubin, (4E,15E)-Isomer
Bilirubin, Calcium Salt
Bilirubin, Disodium Salt
Bilirubin, Monosodium Salt
Bilirubinate, Calcium
Calcium Bilirubinate
Calcium Salt Bilirubin
delta Bilirubin
delta-Bilirubin
Disodium Salt Bilirubin
Hematoidin
Monosodium Salt Bilirubin
Salt Bilirubin, Calcium
Molecular FormulaC33H36N4O6
Molecular Weight584.7 g/mol
Structural Identifiers
SMILESCC1=C(NC(=C1CCC(=O)O)CC2=C(C(=C(N2)C=C3C(=C(C(=O)N3)C)C=C)C)CCC(=O)O)C=C4C(=C(C(=O)N4)C=C)C
InChIInChI=1S/C33H36N4O6/c1-7-20-19(6)32(42)37-27(20)14-25-18(5)23(10-12-31(40)41)29(35-25)15-28-22(9-11-30(38)39)17(4)24(34-28)13-26-16(3)21(8-2)33(43)36-26/h7-8,13-14,34-35H,1-2,9-12,15H2,3-6H3,(H,36,43)(H,37,42)(H,38,39)(H,40,41)/b26-13-,27-14-
InChIKeyBPYKTIZUTYGOLE-IFADSCNNSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility0.009 mg/mL at 25 °C

Structure & Identifiers


Interactive Chemical Structure Model





Bilirubin (635-65-4) for R&D Procurement: Sourcing the Essential IX-alpha Isomer


Bilirubin (CAS 635-65-4) is a naturally occurring tetrapyrrolic bile pigment, produced endogenously as the end-product of heme catabolism, and is the primary IX-alpha (IXα) isomer found in human serum [1]. Commercially, it is available as an orange to reddish-brown crystalline powder that is practically insoluble in water but soluble in organic solvents like chloroform and benzene . It is widely recognized for its potent antioxidant and superoxide scavenging properties [2], and is utilized as a key analytical standard and research compound in biochemical studies, drug discovery, and the development of phototherapy-based clinical assays.

Bilirubin (635-65-4) Procurement: Why All Bilirubins Are Not the Same


Procuring bilirubin requires careful consideration, as not all bilirubin compounds or their analogs are functionally equivalent. Simple substitution with metabolic precursors like biliverdin, or more soluble conjugated derivatives like bilirubin ditaurate, can lead to significantly different experimental outcomes due to divergent physicochemical properties and biological activities. These differences are quantifiable in key parameters such as antioxidant potency [1], cell permeability [2], systemic bioavailability [3], and the presence of structural isomers (IIIα and XIIIα) in commercially prepared samples [4]. Therefore, a robust evidence-based selection process is critical to ensure the compound's performance aligns with the specific research application.

Bilirubin (635-65-4) vs. Alternatives: Key Differentiators for Informed Procurement


Superoxide Scavenging: Bilirubin vs. Glutathione and Cysteine

Bilirubin demonstrates a unique and potent ability to scavenge superoxide (O2⋅−), an activity not shared by major endogenous antioxidants like glutathione and cysteine. This functional difference is critical for applications focused on mitigating superoxide-mediated cellular damage, particularly in neuronal contexts [1].

Antioxidant activity Oxidative stress Neuroprotection

Protection Against Peroxyl Radical-Induced Cell Lysis: Bilirubin vs. Trolox and Ascorbate

In a cellular model of oxidative damage, bilirubin was more effective than both Trolox (a vitamin E analog) and ascorbate (vitamin C) at inhibiting peroxyl radical-induced lysis of human erythrocytes. The IC50 for inhibiting cell lysis was notably lower for bilirubin, indicating superior cytoprotective potency [1].

Cytoprotection Erythrocyte assay Free radical biology

Gastrointestinal Permeability: Unconjugated Bilirubin vs. Bilirubin Ditaurate

The unconjugated form of bilirubin (BR) exhibits significantly lower permeability across intestinal epithelial cell monolayers compared to its more water-soluble conjugate, bilirubin ditaurate (BDT). This differential permeability is a critical determinant of absorption and systemic bioavailability following oral or enteral administration [1].

Drug absorption Caco-2 assay Bioavailability Pharmaceutical development

Photoisomerization Efficiencies for Phototherapy Research: Bilirubin IX-alpha

The quantitative analysis of bilirubin photoisomers is essential for evaluating phototherapy devices and understanding the mechanism of neonatal jaundice treatment. A defined set of molar absorptivity factors has been established for bilirubin IX-alpha and its configurational photoisomers, enabling accurate HPLC quantification of therapeutically relevant species like (ZE)-bilirubin and (EZ)-cyclobilirubin (lumirubin) [1].

Phototherapy Neonatal jaundice Photoisomerization Analytical chemistry

Certified Isomeric Purity: Bilirubin IX-alpha vs. Commercial Mixtures

Commercial bilirubin is not a single molecular entity but a mixture of isomers. The naturally occurring and biologically active form is the IX-alpha (IXα) isomer. However, during manufacturing, acid-catalyzed scrambling leads to the formation of the III-alpha (IIIα) and XIII-alpha (XIIIα) isomers. A certified reference material (SRM 916a) provides a benchmark of 98.3±0.3% total purity, with the specific isomeric composition defined [1].

Analytical standard Quality control Reference material Isomer purity

Optimizing Research Outcomes: High-Value Application Scenarios for Bilirubin (635-65-4)


Modeling Oxidative Stress and Neuroprotection

For in vitro and in vivo studies investigating superoxide-mediated cellular damage and excitotoxicity, bilirubin (635-65-4) is the appropriate compound of choice. Its unique capacity to directly scavenge superoxide, an activity lacking in common antioxidants like glutathione, makes it essential for uncovering specific mechanistic pathways in neuroprotection [1]. The high potency of bilirubin in inhibiting peroxyl radical-induced cell lysis (IC50 of 7.6 μM vs. 26 μM for Trolox) further validates its use in cytoprotection assays requiring robust antioxidant effects at low concentrations [2].

Pharmacokinetic and Drug Absorption Modeling

When using the Caco-2 cell line as a predictive model for human intestinal drug absorption, the unconjugated bilirubin standard (635-65-4) serves as a low-permeability benchmark. Its apparent permeability (Papp) of 10.4 ± 1.2 x 10⁻⁷ cm/s provides a critical reference point for comparing the permeability of novel chemical entities or for studying the impact of formulation on absorption [3]. In contrast, conjugated derivatives like bilirubin ditaurate are unsuitable as low-permeability controls due to their 3.4-fold higher Papp value.

Calibration and Development of Clinical Phototherapy Assays

In the development and quality control of phototherapy devices for neonatal jaundice, the use of bilirubin IX-alpha is non-negotiable. The established relative molar absorptivity values for its specific photoisomers (e.g., (ZE)-bilirubin: 0.81, (EZ)-cyclobilirubin: 0.47) are required for accurate HPLC-based quantification [4]. Procuring the defined IX-alpha isomer ensures that photoconversion rates and the generation of therapeutically relevant cyclobilirubin species are measured against a scientifically validated standard, which is critical for device calibration and clinical research.

High-Accuracy Analytical Standardization and Quality Control

For analytical chemistry, toxicology, or any application requiring a highly characterized reference material, the procurement of bilirubin must be informed by its known isomeric impurity profile. Since commercial preparations contain IIIα and XIIIα isomers in addition to the biologically active IXα form [5], using a certified reference material like SRM 916a (certified purity 98.3±0.3%) or sourcing from vendors who provide detailed isomeric analysis is critical. This ensures that quantitative assays (e.g., HPLC, LC-MS) are calibrated against a material of precisely known composition, thereby enhancing accuracy, reproducibility, and regulatory compliance.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

55 linked technical documents
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